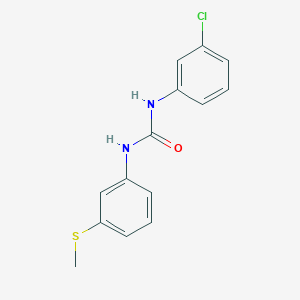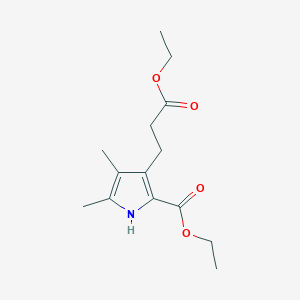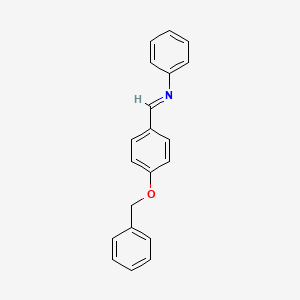
N-(4-Benzyloxybenzylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzyloxybenzylidene)aniline is an organic compound with the molecular formula C20H17NO. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its unique structural properties, which include a benzyloxy group attached to a benzylidene aniline framework.
準備方法
Synthetic Routes and Reaction Conditions
N-(4-Benzyloxybenzylidene)aniline can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-(4-Benzyloxybenzylidene)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzyloxybenzaldehyde or other oxidized derivatives.
Reduction: Reduction typically yields N-(4-benzyloxyphenyl)methanamine.
Substitution: Substitution reactions produce various substituted derivatives, depending on the specific electrophile used.
科学的研究の応用
N-(4-Benzyloxybenzylidene)aniline has been explored for its applications in several scientific fields:
作用機序
The mechanism by which N-(4-Benzyloxybenzylidene)aniline exerts its effects is primarily through its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and biological processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity .
類似化合物との比較
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-ethoxyaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
- N-(4-Benzyloxybenzylidene)-2,4-dichloroaniline
- N-(4-Benzyloxybenzylidene)-4-iodoaniline
Uniqueness
N-(4-Benzyloxybenzylidene)aniline is unique due to its specific structural features, such as the benzyloxy group and the Schiff base linkage. These features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications in materials science and organic synthesis .
特性
CAS番号 |
70627-59-7 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
N-phenyl-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-15H,16H2 |
InChIキー |
SEBOLILBXQQZKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


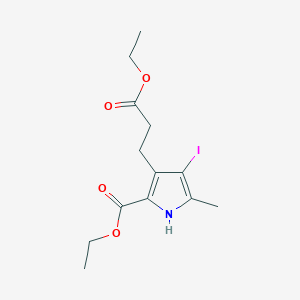
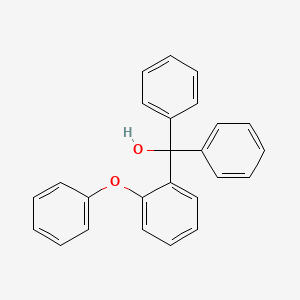

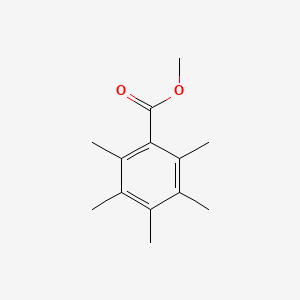

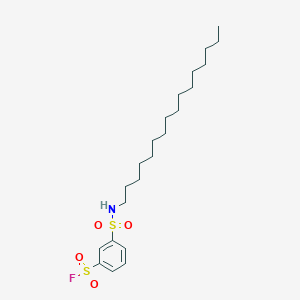

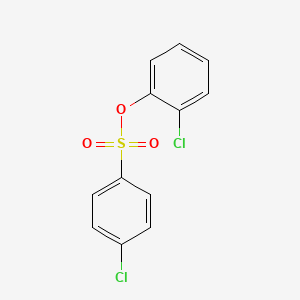
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
